Toxoflavin-13C4

Description

Structure

3D Structure

Properties

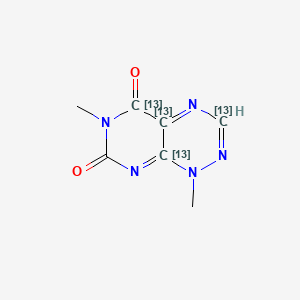

Molecular Formula |

C7H7N5O2 |

|---|---|

Molecular Weight |

197.13 g/mol |

IUPAC Name |

1,6-dimethyl(4,5,6-13C3)pyrimidino[5,4-e](3,5,6-13C3)[1,2,4]triazine-5,7-dione |

InChI |

InChI=1S/C7H7N5O2/c1-11-6(13)4-5(10-7(11)14)12(2)9-3-8-4/h3H,1-2H3/i3+1,4+1,5+1,6+1 |

InChI Key |

SLGRAIAQIAUZAQ-PQVJJBODSA-N |

Isomeric SMILES |

CN1C(=O)N=[13C]2[13C](=N[13CH]=NN2C)[13C]1=O |

Canonical SMILES |

CN1C2=NC(=O)N(C(=O)C2=NC=N1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Toxoflavin-13C4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Toxoflavin-13C4, an isotopically labeled form of the bacterial toxin and versatile research compound, toxoflavin. This document details its fundamental characteristics, analytical methodologies for its characterization, and its known biological interactions, including key signaling pathways. The information presented is intended to support researchers in the fields of microbiology, oncology, and drug discovery.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled analog of toxoflavin, where four carbon atoms have been replaced with the ¹³C isotope. This labeling provides a valuable tool for metabolic studies, quantitative mass spectrometry, and nuclear magnetic resonance (NMR) analysis, allowing for the precise tracking and quantification of the molecule in complex biological systems. While some physical properties are not extensively reported for the labeled variant, the data for the unlabeled parent compound, toxoflavin, serve as a reliable reference.

Table 1: Physical and Chemical Properties of this compound and Toxoflavin

| Property | This compound | Toxoflavin (unlabeled) | Citation |

| Appearance | Solid | Bright yellow solid | ,[1] |

| Molecular Formula | ¹³C₄C₃H₇N₅O₂ | C₇H₇N₅O₂ | ,[1] |

| Molecular Weight | 197.13 g/mol | 193.17 g/mol | ,[1] |

| Isotopic Purity | ≥98 atom % ¹³C | N/A | |

| Chemical Purity | ≥95% (CP) | >98% by HPLC | |

| Melting Point | Not explicitly reported | 172-173 °C (decomposes) | [1] |

| Solubility | Not explicitly reported | Soluble in ethanol, methanol, DMF, and DMSO | |

| Storage Temperature | -20°C | -20°C | |

| SMILES String | CN(N=[13CH]N=[13C]1[13C]2=O)[13C]1=NC(N2C)=O | O=C2\N=C1\C(=N/C=N\N1C)\C(=O)N2C | ,[1] |

| InChI Key | SLGRAIAQIAUZAQ-PQVJJBODSA-N | SLGRAIAQIAUZAQ-UHFFFAOYSA-N | ,[1] |

Experimental Protocols

The analysis of this compound relies on standard analytical techniques, with specific protocols adapted for its detection and quantification. The following sections detail methodologies for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. Due to its structural similarity to riboflavin, methods developed for riboflavin analysis can be readily adapted.

Protocol: Reversed-Phase HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[2]

-

Mobile Phase:

-

Method A (Methanol-based): A gradient or isocratic elution using a mixture of methanol and water, both containing 0.1% formic acid. A typical starting condition could be 100% aqueous phase, ramping to a higher concentration of methanol.[2]

-

Method B (Acetonitrile-based): An isocratic mobile phase consisting of a mixture of acetonitrile and a citrate buffer (e.g., 97 mM, pH 3) in a ratio of approximately 15:85 (v/v).

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[2]

-

Detection: Monitoring the absorbance at a wavelength corresponding to the absorption maximum of toxoflavin, which is around 268 nm.

-

Injection Volume: Typically 10-20 µL.

-

Quantification: For quantitative analysis, a standard curve is generated using certified reference material of this compound at known concentrations.[2]

Mass Spectrometry (MS) for Identification and Sensitive Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the unambiguous identification and highly sensitive quantification of this compound.

Protocol: UPLC-QTOF-ESI-MS/MS Analysis

-

Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an Electrospray Ionization (ESI) source.[3]

-

LC Conditions: Similar to the HPLC protocol, but with a UHPLC C18 column for higher resolution and faster analysis times. A gradient of acetonitrile and water is often employed.[3]

-

MS Parameters:

-

Ionization Mode: Positive ESI is typically used, as toxoflavin readily forms a protonated molecule [M+H]⁺.

-

Mass Range: A full scan is performed over a mass range that includes the expected m/z of the protonated this compound (approximately 198.07).

-

MS/MS Analysis: For structural confirmation, tandem mass spectrometry (MS/MS) is performed on the precursor ion. The fragmentation pattern will be characteristic of the toxoflavin structure, with a mass shift corresponding to the ¹³C labels.

-

-

Sample Preparation: Samples are extracted, often with chloroform, and the solvent is evaporated. The residue is then reconstituted in a suitable solvent for injection.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for confirming the isotopic labeling pattern of this compound and for detailed structural studies.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Sample Preparation: The solid this compound is dissolved in a suitable deuterated solvent, such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: A standard proton NMR experiment is performed. The resulting spectrum will show signals corresponding to the hydrogen atoms in the molecule.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted. The signals for the four ¹³C-labeled carbon atoms will be significantly enhanced, confirming the positions of isotopic incorporation. The chemical shifts of these carbons will be informative of their local chemical environment. Due to the high isotopic enrichment, ¹³C-¹³C couplings may be observable, providing further structural information.

Biological Activity and Signaling Pathways

Toxoflavin is a biologically active molecule with multiple known mechanisms of action. The ¹³C-labeled version is an invaluable tool for studying these pathways in detail.

Biosynthesis of Toxoflavin

Toxoflavin is synthesized in bacteria such as Burkholderia glumae via a pathway that shares precursors with riboflavin biosynthesis. The synthesis is orchestrated by a set of genes organized in the tox operon.[3][4]

The biosynthesis begins with guanosine triphosphate (GTP) and involves a series of enzymatic reactions catalyzed by proteins encoded by the toxABCDE genes.[3][4] The expression of this operon is controlled by the transcriptional regulator ToxR.[4]

Mechanism of Action: Electron Carrier and ROS Production

One of the primary mechanisms of toxoflavin's toxicity is its ability to act as an electron carrier, disrupting the normal electron transport chain in cells. This process leads to the generation of reactive oxygen species (ROS), such as hydrogen peroxide, which can cause significant cellular damage.[5]

References

- 1. Toxoflavin - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phylogenetic analysis, molecular characterization and virulence profiling based on toxoflavin gene of an Indian BG1 strain of Burkholderia glumae causing panicle blight of rice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Differential regulation of toxoflavin production and its role in the enhanced virulence of Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

Toxoflavin-13C4 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Toxoflavin-13C4, an isotopically labeled form of the potent bioactive compound Toxoflavin. This document details its molecular properties, relevant biological pathways, and experimental methodologies, designed to support advanced research and development applications.

Core Molecular Data

This compound is a stable isotope-labeled version of Toxoflavin, incorporating four Carbon-13 atoms. This labeling provides a valuable tool for various analytical applications, including mass spectrometry-based tracer studies and as an internal standard for quantitative analysis.[1]

| Property | Value | Source |

| Molecular Formula | 13C4C3H7N5O2 | |

| Molecular Weight | 197.13 g/mol | [2] |

| Isotopic Purity | ≥98 atom % 13C | |

| Chemical Purity | ≥95% (CP) | |

| Appearance | Solid | |

| Storage Temperature | -20°C |

Biological Activity and Signaling Pathways

Toxoflavin exhibits a broad spectrum of biological activities, functioning as an antibiotic, antifungal, and potential anticancer agent.[3][4] Its mechanisms of action are multifaceted and involve the modulation of key cellular signaling pathways.

One of the well-documented mechanisms of Toxoflavin is its ability to act as an electron carrier, leading to the production of reactive oxygen species (ROS), such as hydrogen peroxide.[4][5][6] This oxidative stress is a key contributor to its toxicity against various microorganisms and cancer cells.[4][5][6]

Caption: Toxoflavin-mediated generation of Reactive Oxygen Species (ROS).

In the context of cancer research, Toxoflavin has been identified as a potent inhibitor of the inositol-requiring enzyme 1α (IRE1α) signaling pathway, a key component of the unfolded protein response (UPR).[7] By inhibiting the RNase activity of IRE1α, Toxoflavin disrupts the downstream splicing of X-Box Binding Protein 1 (XBP1) mRNA, a critical step in the UPR.[7]

Caption: Inhibition of the IRE1α-XBP1 signaling pathway by Toxoflavin.

Furthermore, in some bacteria like Burkholderia glumae, the biosynthesis of Toxoflavin is regulated by a quorum-sensing (QS) system.[5][8] This intricate regulatory network involves the TofI/TofR system, which in turn activates the transcription of the tox operon responsible for Toxoflavin production.[5][6][8]

Experimental Protocols

Large-Scale Production of Toxoflavin

An optimized protocol for the large-scale production of Toxoflavin has been developed using the endophytic bacterium Burkholderia gladioli.[3]

-

Inoculum Preparation: A single colony of B. gladioli is inoculated into Luria-Bertani (LB) broth and incubated at 30°C with shaking until the optical density at 600 nm (OD600) reaches approximately 2.0.

-

Fermentation: The seed culture is then transferred to King's B (KB) medium, which has been shown to yield higher production of Toxoflavin compared to LB medium.[3] The fermentation is carried out at 30°C for an extended period, with Toxoflavin production correlating with the bacterial growth curve.[3]

-

Extraction and Purification: After fermentation, the culture supernatant is collected by centrifugation. The supernatant, which contains the secreted Toxoflavin, is then subjected to extraction with an organic solvent such as ethyl acetate. The organic phase is collected, dried, and the crude Toxoflavin is purified using chromatographic techniques, such as silica gel column chromatography.

In Vitro Antifungal Activity Assay

The antifungal activity of purified Toxoflavin can be assessed against various fungal pathogens, including Aspergillus fumigatus.[3]

-

Spore Suspension Preparation: Fungal spores are harvested from a mature culture on a suitable agar medium (e.g., Potato Dextrose Agar) and suspended in a sterile saline solution containing a surfactant (e.g., 0.05% Tween 80). The spore concentration is determined using a hemocytometer and adjusted to the desired concentration.

-

Minimum Inhibitory Concentration (MIC) Determination: A serial dilution of Toxoflavin is prepared in a liquid medium suitable for fungal growth (e.g., RPMI 1640). The fungal spore suspension is added to each dilution in a microtiter plate. The plate is incubated at the optimal temperature for the specific fungus (e.g., 37°C for A. fumigatus). The MIC is determined as the lowest concentration of Toxoflavin that completely inhibits visible fungal growth.

-

Germination Assay: To assess the effect on spore germination, fungal spores are incubated in a minimal medium broth with and without a specific concentration of Toxoflavin.[3] At various time points, aliquots are observed under a microscope to determine the percentage of germinated spores.[3]

Experimental Workflow Example

The following diagram illustrates a general workflow for investigating the bioactivity of this compound.

Caption: General experimental workflow for this compound bioactivity studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2300178-70-3|this compound|BLD Pharm [bldpharm.com]

- 3. Toxoflavin Produced by Burkholderia gladioli from Lycoris aurea Is a New Broad-Spectrum Fungicide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. toku-e.com [toku-e.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel toxoflavin‐quenching regulation in bacteria and its application to resistance cultivars - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Isotopic Purity of Toxoflavin-13C4

For Researchers, Scientists, and Drug Development Professionals

Introduction to Toxoflavin

Toxoflavin, also known as xanthothricin, is a yellow, crystalline toxin produced by various bacteria, most notably Burkholderia gladioli. It possesses a pyrimido[5,4-e][1][2][3]triazine ring system and exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and herbicidal properties. Its mode of action is believed to involve the inhibition of electron transport and the generation of reactive oxygen species. The isotopically labeled version, Toxoflavin-13C4, is a valuable tool for researchers in various fields, including drug metabolism and pharmacokinetic (DMPK) studies, metabolic flux analysis, and as an internal standard in mass spectrometry-based quantification.

Quantitative Data Summary

The key quantitative data for the synthesis and characterization of this compound are summarized in the tables below.

| Table 1: Properties of this compound | |

| Property | Value |

| Chemical Formula | ¹³C₄C₃H₇N₅O₂[1][2] |

| Molecular Weight | 197.13 g/mol [2] |

| Isotopic Purity | ≥98 atom % ¹³C[1][2] |

| Chemical Purity | ≥95% (CP)[1][2] |

| Appearance | Solid[1][2] |

| Storage Temperature | -20°C[1][2] |

| Table 2: Expected Mass Spectrometry Data | |

| Species | Expected m/z [M+H]⁺ |

| Unlabeled Toxoflavin (C₇H₇N₅O₂) | 194.07 |

| This compound | 198.08 |

Hypothesized Chemical Synthesis of this compound

The following proposed synthesis is based on established methods for the preparation of the pyrimido[5,4-e][1][2][3]triazine ring system. The key strategy is to utilize a 13C-labeled precursor to construct the core structure.

Reagents and Materials

-

[¹³C₂]-Glycine

-

Potassium Cyanate

-

[¹³C₂]-Acetic Anhydride

-

Hydrazine

-

Sodium Nitrite

-

Methyl Iodide

-

Appropriate solvents (e.g., water, ethanol, DMF)

-

Standard laboratory glassware and equipment

Experimental Protocol

Step 1: Synthesis of [¹³C₂]-Uracil

-

React [¹³C₂]-Glycine with potassium cyanate in an aqueous solution to form [¹³C₂]-hydantoic acid.

-

Cyclize the [¹³C₂]-hydantoic acid by heating in the presence of a strong acid to yield [¹³C₂]-hydantoin.

-

Perform a ring expansion of [¹³C₂]-hydantoin using [¹³C₂]-acetic anhydride to form [¹³C₄]-uracil.

Step 2: Synthesis of 6-Hydrazinyl-[¹³C₄]-uracil

-

Nitrosate [¹³C₄]-uracil at the 5-position using sodium nitrite in an acidic medium.

-

Reduce the resulting 5-nitroso-[¹³C₄]-uracil to 5-amino-[¹³C₄]-uracil.

-

Convert the 5-amino-[¹³C₄]-uracil to a 6-chloro derivative.

-

React the 6-chloro-[¹³C₄]-uracil with hydrazine to yield 6-hydrazinyl-[¹³C₄]-uracil.

Step 3: Synthesis of this compound

-

Condense 6-hydrazinyl-[¹³C₄]-uracil with a suitable one-carbon synthon, such as formaldehyde or a derivative, to initiate the formation of the triazine ring.

-

Induce cyclization, which can often be achieved by heating in a suitable solvent like glacial acetic acid with sodium nitrite.[1] This step forms the core pyrimido[5,4-e][1][2][3]triazine ring system.

-

Methylate the resulting intermediate at the N1 and N6 positions using a methylating agent like methyl iodide to yield this compound.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., DMF/ethanol).

-

Alternatively, column chromatography on silica gel can be employed for higher purity.

Isotopic Purity Determination

The isotopic purity of the synthesized this compound is crucial and can be determined using high-resolution mass spectrometry (HRMS).

Experimental Protocol

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

-

Analysis:

-

Inject the sample into the LC-MS system.

-

Acquire the mass spectrum in the positive ion mode, looking for the [M+H]⁺ ion.

-

Determine the relative intensities of the ion peaks corresponding to unlabeled toxoflavin (m/z 194.07) and this compound (m/z 198.08).

-

-

Calculation: The isotopic purity is calculated as the percentage of the peak area of the 13C4-labeled species relative to the sum of the peak areas of all isotopic variants. Corrections for the natural abundance of ¹³C in the unlabeled portion of the molecule should be applied for accurate quantification.

Mandatory Visualizations

Hypothesized Synthetic Workflow

Caption: Hypothesized synthetic workflow for this compound.

Toxoflavin Biosynthetic Pathway

The natural biosynthesis of toxoflavin in bacteria like Burkholderia glumae is a complex enzymatic process. The key genes involved are organized in the tox operon, which includes genes for biosynthesis (toxA-E) and transport (toxF-I). The pathway starts from GTP and involves a series of enzymatic conversions to form the final toxoflavin molecule.

Caption: Simplified biosynthetic pathway of toxoflavin.

Conclusion

This technical guide provides a comprehensive, albeit hypothesized, framework for the synthesis and analysis of this compound. The outlined synthetic strategy, based on established chemical principles for the formation of the pyrimido[5,4-e][1][2][3]triazine ring system, offers a viable route for the preparation of this important isotopically labeled compound. The detailed analytical protocol for determining isotopic purity ensures that researchers can confidently assess the quality of their synthesized material. The inclusion of the natural biosynthetic pathway provides valuable context for a broader understanding of toxoflavin. This guide is intended to be a valuable resource for researchers and professionals in drug development and related scientific disciplines.

References

- 1. Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1,2,4]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for Toxoflavin-13C4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercially available isotopically labeled compound, Toxoflavin-13C4. The guide details its suppliers, provides experimental protocols for its use in key research applications, and illustrates its known mechanisms of action through signaling pathway diagrams.

Commercial Availability of this compound

This compound is available from several commercial suppliers. The following table summarizes key quantitative data from these vendors to facilitate comparison and procurement for research purposes.

| Supplier | Product Number | CAS Number | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Available Quantities |

| Sigma-Aldrich | 910694 | 2300178-70-3 | 197.13 | ≥98 atom % 13C | ≥95% (CP) | 1 mg |

| MedChemExpress | HY-100760S | 2300178-70-3 | 197.13 | Not Specified | Not Specified | 1 mg, 5 mg |

| BLD Pharm | BD01393141 | 2300178-70-3 | 197.13 | Not Specified | Not Specified | 1 mg, 5 mg, 10 mg |

Core Mechanisms of Action and Signaling Pathways

Toxoflavin is a versatile molecule that has been identified as an inhibitor of several key cellular signaling pathways, making it a valuable tool in cancer research and drug development. Its isotopically labeled form, this compound, is particularly useful for tracer studies, metabolic flux analysis, and as an internal standard in mass spectrometry-based assays. The primary mechanisms of action of toxoflavin include the inhibition of the IRE1α-XBP1s signaling pathway, the TCF4/β-catenin complex, and the histone demethylase KDM4A.

Inhibition of the IRE1α-XBP1s Signaling Pathway

Under endoplasmic reticulum (ER) stress, the unfolded protein response (UPR) is activated. A key sensor of the UPR is the inositol-requiring enzyme 1α (IRE1α). Upon activation, IRE1α's RNase domain unconventionally splices X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s then translocates to the nucleus to upregulate genes involved in protein folding and degradation to alleviate ER stress. Toxoflavin has been identified as a potent inhibitor of the RNase activity of IRE1α.[1]

Antagonism of the TCF4/β-catenin Complex

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, such as TCF4, to activate the transcription of target genes involved in cell proliferation and differentiation. Toxoflavin acts as an antagonist of the TCF4/β-catenin complex, thereby inhibiting the transcription of Wnt target genes.

Inhibition of KDM4A Histone Demethylase

Lysine-specific demethylase 4A (KDM4A) is a histone demethylase that plays a role in transcriptional regulation by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3). The activity of KDM4A is often upregulated in cancer and is associated with oncogene expression. Toxoflavin has been identified as an inhibitor of KDM4A, leading to an increase in histone methylation and subsequent changes in gene expression.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in common experimental settings. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: In Vitro IRE1α RNase Activity Assay

This protocol is adapted from studies investigating small molecule inhibitors of IRE1α.[1]

1. Reagents and Materials:

-

Recombinant human IRE1α protein

-

Fluorescently labeled RNA substrate for IRE1α

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

384-well microplate, black

-

Fluorescence plate reader

2. Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the wells.

-

Add recombinant IRE1α protein to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescently labeled RNA substrate to each well.

-

Immediately measure the fluorescence at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

-

Calculate the rate of RNA cleavage for each concentration of this compound.

-

Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration.

Protocol 2: TCF/β-catenin Reporter Assay

This protocol is based on luciferase reporter assays used to screen for inhibitors of the Wnt/β-catenin pathway.

1. Reagents and Materials:

-

HEK293T cells (or other suitable cell line)

-

TOPFlash/FOPFlash reporter plasmids

-

Transfection reagent

-

DMEM with 10% FBS

-

Wnt3a conditioned media or GSK3β inhibitor (e.g., CHIR99021) to activate the pathway

-

This compound stock solution (in DMSO)

-

Dual-Luciferase Reporter Assay System

-

96-well cell culture plate, white

-

Luminometer

2. Procedure:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with TOPFlash (containing TCF binding sites) or FOPFlash (mutated TCF binding sites, as a negative control) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

After 24 hours, replace the media with fresh media containing Wnt3a conditioned media or a GSK3β inhibitor to stimulate the Wnt pathway.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the respective wells.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition of Wnt signaling for each concentration of this compound and determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for KDM4A Target Engagement

This protocol is a general method to confirm the direct binding of a compound to its target protein in a cellular context.

1. Reagents and Materials:

-

HCT-116 cells (or other cell line expressing KDM4A)

-

This compound stock solution (in DMSO)

-

PBS

-

Lysis buffer with protease inhibitors

-

SDS-PAGE gels

-

Western blot apparatus and reagents

-

Primary antibody against KDM4A

-

Secondary HRP-conjugated antibody

-

Chemiluminescence substrate

2. Procedure:

-

Treat HCT-116 cells with this compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Divide the cell suspension into aliquots for different temperature treatments.

-

Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Centrifuge the lysates to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble KDM4A in each sample by Western blotting.

-

A shift in the melting curve of KDM4A in the presence of this compound compared to the control indicates direct binding.

Experimental Workflow for Investigating this compound's Cellular Effects

The following diagram illustrates a general workflow for characterizing the cellular effects of this compound, from initial treatment to downstream analysis.

References

Toxoflavin-13C4 certificate of analysis and specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Toxoflavin-13C4, a labeled variant of the bioactive compound toxoflavin. This document details the certificate of analysis, specifications, relevant experimental protocols, and key biological pathways associated with its mechanism of action.

Certificate of Analysis and Specifications

This compound is a stable isotope-labeled form of toxoflavin, an antagonist of the transcription factor 4 (TCF4)/β-catenin complex and an inhibitor of KDM4A, exhibiting antitumor and antibiotic properties.[1] The incorporation of four 13C atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The following tables summarize the typical specifications for this compound, based on commercially available information.

Table 1: General Properties and Specifications

| Parameter | Specification | Source |

| Appearance | Solid | [2][3] |

| Empirical Formula | ¹³C₄C₃H₇N₅O₂ | [2][3][4] |

| Molecular Weight | 197.13 g/mol | [2][3][4] |

| Isotopic Purity | ≥98 atom % ¹³C | [2][3] |

| Chemical Purity (Assay) | ≥95% (CP) | [2][3] |

| Storage Temperature | -20°C | [2][3] |

| Mass Shift | M+4 | [2][3] |

Table 2: Identification and Analytical Data

| Identifier | Value | Source |

| MDL Number | MFCD32672280 | [2][3][4] |

| SMILES String | CN(N=[13CH]N=[13C]1[13C]2=O)[13C]1=NC(N2C)=O | [2][3] |

| InChI Key | SLGRAIAQIAUZAQ-PQVJJBODSA-N | [2][3] |

Experimental Protocols

The quality and identity of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques. While specific protocols may vary between manufacturers, the following methodologies represent standard approaches for the analysis of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Purity analysis is crucial to ensure the absence of unlabeled toxoflavin and other impurities. A common method is reverse-phase HPLC coupled with a suitable detector (e.g., UV or mass spectrometry).

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile. A series of dilutions are then made to establish a calibration curve.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution is often employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid) and increasing the percentage of an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.

-

Detection: UV detection at the wavelength of maximum absorbance for toxoflavin, or mass spectrometry for more sensitive and specific detection.

-

-

Data Analysis: The purity is determined by integrating the peak area of this compound and comparing it to the total area of all observed peaks.

Identity Confirmation by Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.[5][6]

Methodology:

-

Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like toxoflavin.

-

Mass Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured. For this compound, the expected [M+H]⁺ ion would be approximately 198.08, reflecting the incorporation of four ¹³C atoms compared to the unlabeled toxoflavin [M+H]⁺ of approximately 194.07.[5]

-

Isotopic Distribution: The isotopic pattern of the molecular ion is analyzed to confirm the level of ¹³C enrichment.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and confirms the positions of the ¹³C labels.

Methodology:

-

Sample Preparation: A sufficient amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: The proton NMR spectrum is acquired to confirm the overall structure. The signals may show coupling to the adjacent ¹³C atoms, resulting in characteristic splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will show significantly enhanced signals for the four labeled carbon positions, confirming the isotopic labeling. The chemical shifts of these carbons can be compared to the unlabeled standard to ensure structural integrity.

Signaling Pathways and Biological Context

Toxoflavin is a biologically active molecule with a range of effects on cellular processes. Understanding these pathways is crucial for researchers utilizing this compound in their studies.

Inhibition of the IRE1α-XBP1 Signaling Pathway

Toxoflavin has been identified as a potent inhibitor of the inositol-requiring enzyme 1α (IRE1α) RNase activity, a key component of the unfolded protein response (UPR).[7] The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The IRE1α pathway plays a critical role in restoring ER homeostasis but can also contribute to disease pathogenesis when chronically activated.

The following diagram illustrates the canonical IRE1α-XBP1 signaling pathway and the inhibitory action of toxoflavin.

Toxoflavin Biosynthesis Pathway

Toxoflavin is a secondary metabolite produced by several species of bacteria, including Burkholderia glumae. Its biosynthesis originates from guanosine triphosphate (GTP) and shares early steps with the riboflavin biosynthesis pathway. The tox operon, consisting of genes like toxA, toxB, toxC, toxD, and toxE, encodes the enzymes responsible for its production.

The following diagram outlines the key steps in the toxoflavin biosynthesis pathway.

Safety Information

Toxoflavin is classified as acutely toxic if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the available information on this compound for research purposes. For specific applications and detailed analytical procedures, it is recommended to consult the documentation provided by the supplier and relevant scientific literature.

References

- 1. The IRE1α-XBP1 Pathway of the Unfolded Protein Response is Required for Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Differential regulation of toxoflavin production and its role in the enhanced virulence of Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxoflavin Produced by Burkholderia gladioli from Lycoris aurea Is a New Broad-Spectrum Fungicide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of High-Resolution Mass Spectrometry for the Quantitative Analysis of Mycotoxins in Complex Feed Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Involvement of the IRE1α-XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Toxoflavin Biosynthesis Pathway: Intermediates and Enzymology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toxoflavin, a potent phytotoxin produced by various bacteria, including Burkholderia glumae, is a significant virulence factor in several plant diseases, notably bacterial panicle blight in rice.[1][2] Its biosynthesis is a complex enzymatic cascade that transforms a common cellular precursor into a unique and toxic azapteridine scaffold. Understanding the intricacies of this pathway, its intermediates, and the enzymes that catalyze each step is crucial for the development of targeted inhibitors to combat plant diseases and for potential applications in drug development. This guide provides an in-depth technical overview of the toxoflavin biosynthesis pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the core processes.

The Core Biosynthesis Pathway

The biosynthesis of toxoflavin commences with Guanosine Triphosphate (GTP) and proceeds through a series of enzymatic modifications orchestrated by the tox operon, which typically includes the genes toxA, toxB, toxC, toxD, and toxE.[2][3] The pathway shares initial steps with the well-characterized riboflavin biosynthesis pathway.

Key Intermediates and Enzymes

The currently understood pathway involves the following key enzymes and the transformation of their respective substrates:

-

ToxB (GTP Cyclohydrolase II): This enzyme catalyzes the opening of the imidazole ring of GTP, the initial committed step in the pathway.[4] This reaction is analogous to the first step in riboflavin biosynthesis.

-

ToxE (Deaminase/Reductase): Following the action of ToxB, ToxE is believed to be involved in the subsequent deamination and reduction steps, further modifying the pyrimidine ring.

-

ToxC (Oxidase): The precise function of ToxC is still under investigation, but it is proposed to be an oxidase that plays a role in the formation of the triazine ring structure characteristic of toxoflavin.

-

ToxD (Cofactor-Independent Oxidase): A key step in the pathway is the conversion of a newly identified intermediate, ribityl-dedimethyl-toxoflavin, to dedimethyl-toxoflavin and ribose, catalyzed by the cofactor-independent oxidase, ToxD.

-

ToxA (Dual-Specificity Methyltransferase): The final two steps in toxoflavin biosynthesis are catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, ToxA. This enzyme sequentially methylates 1,6-didemethyltoxoflavin to first form 1-demethyltoxoflavin (reumycin) and then the final product, toxoflavin.[5][6][7][8]

Visualization of the Toxoflavin Biosynthesis Pathway

Caption: The enzymatic cascade of the toxoflavin biosynthesis pathway.

Quantitative Data

Quantitative analysis of the toxoflavin biosynthesis pathway is essential for understanding its efficiency and identifying potential rate-limiting steps. While comprehensive kinetic data for all enzymes is still an active area of research, this section summarizes the available quantitative information.

Table 1: Toxoflavin Production in Burkholderia Strains

| Bacterial Strain | Condition | Toxoflavin Yield (µg/mL) | Reference |

| Burkholderia glumae BG1 | In vitro culture | ~10 | [1] |

| Pseudomonas protegens LK185 | 1.5 mL culture | 8.4 ± 1.5 nmole | [8] |

Table 2: Kinetic Parameters of ToxA (Dual-Specificity Methyltransferase)

| Substrate | Km | kcat | Vmax | Reference |

| 1,6-Didemethyltoxoflavin | Data not available | Data not available | Data not available | [5][6] |

| 1-Demethyltoxoflavin (Reumycin) | Data not available | Data not available | Data not available | [5][6] |

Note: Specific kinetic parameters (Km, kcat, Vmax) for the enzymes in the toxoflavin biosynthesis pathway are not yet widely published and represent a key area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the toxoflavin biosynthesis pathway.

Protocol 1: Heterologous Expression and Purification of His-tagged ToxA

This protocol describes the general workflow for producing and purifying recombinant His-tagged ToxA from E. coli for in vitro studies.

-

Gene Cloning and Expression Vector Construction:

-

Amplify the toxA gene from Burkholderia glumae genomic DNA using PCR with primers incorporating restriction sites for a suitable expression vector (e.g., pET series) that contains an N-terminal or C-terminal hexahistidine (6xHis) tag.

-

Digest the PCR product and the expression vector with the corresponding restriction enzymes.

-

Ligate the digested toxA gene into the expression vector and transform the ligation product into a competent E. coli cloning strain (e.g., DH5α).

-

Verify the correct insertion by colony PCR and DNA sequencing.

-

-

Protein Expression:

-

Transform the confirmed expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Inoculate a starter culture of the transformed cells in Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.

-

-

Cell Lysis and Lysate Preparation:

-

Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Incubate on ice for 30 minutes.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

-

-

Immobilized Metal Affinity Chromatography (IMAC) Purification:

-

Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with lysis buffer.[9]

-

Load the clarified lysate onto the column.

-

Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.[10]

-

Elute the His-tagged ToxA protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[11][12]

-

Collect the elution fractions.

-

-

Protein Analysis and Storage:

-

Analyze the purity of the eluted fractions by SDS-PAGE.

-

Pool the fractions containing pure ToxA.

-

If necessary, perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column).

-

Determine the protein concentration (e.g., by Bradford assay).

-

Store the purified protein at -80°C.

-

Visualization of the His-tagged Protein Purification Workflow

Caption: Workflow for the purification of His-tagged ToxA protein.

Protocol 2: In Vitro Enzymatic Assay for ToxA

This protocol details the procedure for assessing the methyltransferase activity of purified ToxA.[6]

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Prepare stock solutions of the substrates: 1,6-didemethyltoxoflavin and S-adenosyl-L-methionine (SAM).

-

Prepare a stock solution of the purified ToxA enzyme.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, 1,6-didemethyltoxoflavin (e.g., to a final concentration of 100 µM), and SAM (e.g., to a final concentration of 1 mM).

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified ToxA enzyme (e.g., to a final concentration of 1-5 µM).

-

Incubate the reaction for a specific time period (e.g., 30-60 minutes).

-

For kinetic studies, vary the concentration of one substrate while keeping the other constant and take samples at different time points.

-

-

Reaction Quenching and Sample Preparation:

-

Stop the reaction by adding a quenching solution (e.g., an equal volume of acetonitrile or by heat inactivation).

-

Centrifuge the quenched reaction mixture to precipitate the enzyme.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

Product Analysis by HPLC:

-

Analyze the reaction products by reverse-phase high-performance liquid chromatography (HPLC).

-

Use a C18 column and a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

-

Monitor the elution of substrates and products by UV-Vis detection at a wavelength where toxoflavin and its intermediates absorb (e.g., around 280 nm and 390 nm).

-

Identify and quantify the products (1-demethyltoxoflavin and toxoflavin) by comparing their retention times and peak areas to those of authentic standards.

-

Protocol 3: LC-MS/MS Method for Quantitative Analysis of Toxoflavin and Intermediates

This protocol outlines a general approach for the sensitive and specific quantification of toxoflavin and its biosynthetic intermediates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM).

-

Sample Preparation:

-

Extract toxoflavin and its intermediates from the sample matrix (e.g., bacterial culture supernatant or in vitro reaction mixture) using a suitable organic solvent (e.g., ethyl acetate or chloroform).

-

Evaporate the organic solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.

-

Include an internal standard for accurate quantification.

-

-

LC-MS/MS Analysis:

-

Perform chromatographic separation on a C18 column using a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol, often with additives like formic acid or ammonium acetate to improve ionization.

-

Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Develop an MRM method by selecting specific precursor-to-product ion transitions for each analyte (toxoflavin and its intermediates).[13][14][15] The most intense and specific transitions should be used for quantification and confirmation.

-

-

Data Analysis and Quantification:

-

Generate a calibration curve using standard solutions of each analyte at known concentrations.

-

Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

-

The use of an internal standard will correct for variations in sample preparation and instrument response.

-

Visualization of the LC-MS/MS Workflow

Caption: General workflow for LC-MS/MS analysis of toxoflavin intermediates.

Conclusion and Future Directions

The elucidation of the toxoflavin biosynthesis pathway has provided significant insights into the molecular mechanisms underlying the virulence of several important plant pathogens. The identification of key intermediates and the characterization of the biosynthetic enzymes, particularly the dual-specificity methyltransferase ToxA, have opened new avenues for the development of targeted inhibitors. However, significant knowledge gaps remain. Future research should focus on:

-

Detailed Kinetic Characterization: Obtaining comprehensive kinetic parameters (Km, kcat) for all enzymes in the pathway is essential for building a robust quantitative model of toxoflavin biosynthesis.

-

Structural Biology: Determining the three-dimensional structures of all the biosynthetic enzymes will provide a molecular basis for their catalytic mechanisms and facilitate structure-based drug design.

-

Elucidation of Uncharacterized Steps: The precise roles of ToxC and ToxE, as well as the mechanism of conversion of dedimethyl-toxoflavin to 1,6-didemethyltoxoflavin, require further investigation.

-

Inhibitor Screening and Development: With a deeper understanding of the enzymatic mechanisms, high-throughput screening for inhibitors of these enzymes can be initiated, leading to the development of novel anti-virulence agents.

By addressing these research questions, the scientific community can move closer to effectively controlling the devastating effects of toxoflavin-producing plant pathogens and potentially harnessing the unique chemistry of this pathway for other biotechnological applications.

References

- 1. A simple and sensitive biosensor strain for detecting toxoflavin using β-galactosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quorum sensing and the LysR-type transcriptional activator ToxR regulate toxoflavin biosynthesis and transport in Burkholderia glumae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bio-works.com [bio-works.com]

- 5. Burkholderia glumae ToxA Is a Dual-Specificity Methyltransferase That Catalyzes the Last Two Steps of Toxoflavin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Burkholderia glumae ToxA is a Dual Specificity Methyltransferase that Catalyzes the Last Two Steps of Toxoflavin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EC 2.1.1.349 [iubmb.qmul.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. neb.com [neb.com]

- 11. His-Tag Purification | Bio-Rad [bio-rad.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. Development of a multi-mycotoxin LC-MS/MS method for the determination of biomarkers in pig urine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

- 15. eurl-pesticides.eu [eurl-pesticides.eu]

Methodological & Application

Application Note: Quantitative Analysis of Toxoflavin in Food Matrices using Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toxoflavin, a potent bacterial toxin produced by species such as Burkholderia glumae, is a significant concern in agriculture and food safety. It is known to cause grain rot and seedling blight in rice, leading to substantial economic losses. Accurate and sensitive quantification of toxoflavin in various matrices is crucial for food safety monitoring, toxicological studies, and the development of mitigation strategies. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high precision and accuracy, which is achieved by correcting for matrix effects and variations in sample preparation and instrument response using a stable isotope-labeled internal standard.

This application note provides a detailed protocol for the determination of toxoflavin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution approach.

Principle

The method is based on the principle of isotope dilution, where a known amount of a stable isotope-labeled analogue of the analyte (e.g., ¹³C- or ¹⁵N-toxoflavin) is added to the sample at the beginning of the extraction process. This internal standard behaves chemically and physically identically to the native toxoflavin throughout the extraction, cleanup, and chromatographic separation. By measuring the ratio of the native analyte to the labeled internal standard using tandem mass spectrometry, precise quantification can be achieved, as the ratio is unaffected by variations in sample recovery or instrument signal suppression. The quantification is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the native toxoflavin and the labeled internal standard.

Reagents and Materials

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Chloroform, Water (LC-MS grade)

-

Reagents: Formic acid (FA), Anhydrous sodium sulfate

-

Standards: Toxoflavin (native standard), Stable isotope-labeled toxoflavin (e.g., ¹³C₃,¹⁵N₂-Toxoflavin). Note: As of late 2025, a commercial stable isotope-labeled toxoflavin standard may not be readily available. In such cases, a structurally similar compound can be used as an internal standard for quantitative analysis, though this would not be a true IDMS method. Alternatively, custom synthesis of a labeled standard would be required for a definitive IDMS protocol.

-

Solid Phase Extraction (SPE) Cartridges: C18 cartridges (if cleanup is required for complex matrices)

-

Vials: Amber glass vials for standards and sample extracts

-

Filters: 0.22 µm syringe filters (PTFE or similar)

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve toxoflavin and the stable isotope-labeled internal standard in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

-

Calibration Curve Standards: Prepare a set of calibration standards by spiking the working standard solutions into a blank matrix extract. This will account for any matrix effects. The concentration range should be selected to cover the expected concentrations of toxoflavin in the samples.

Sample Preparation (Liquid-Liquid Extraction)

-

Homogenization: Homogenize solid samples (e.g., grains, food products) to a fine powder.

-

Spiking: To a known amount of the homogenized sample (e.g., 5 g), add a precise volume of the stable isotope-labeled toxoflavin internal standard solution.

-

Extraction: Add 20 mL of chloroform to the sample and shake vigorously for 30 minutes.[1]

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collection: Carefully collect the lower chloroform layer and pass it through anhydrous sodium sulfate to remove any residual water.[1]

-

Repeat Extraction: Repeat the extraction process two more times with fresh chloroform.

-

Evaporation: Combine the chloroform extracts and evaporate to dryness under a gentle stream of nitrogen at a temperature below 35°C.[1]

-

Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an amber LC vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instruments and matrices.

| Parameter | Condition |

| Chromatography System | UHPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimize for the specific instrument |

Data Presentation: MRM Transitions

For quantitative analysis, specific precursor and product ions for toxoflavin and its labeled internal standard need to be monitored. The protonated molecule [M+H]⁺ for toxoflavin is m/z 194.1.[2] The following table lists the proposed MRM transitions. Note: The product ions are proposed based on the chemical structure of toxoflavin and common fragmentation pathways. These should be confirmed and optimized by infusing a standard solution into the mass spectrometer.

| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) | Collision Energy (eV) |

| Toxoflavin | 194.1 | 179.1 (Loss of CH₃) | 151.1 (Loss of CH₃ + CO) | Optimize (e.g., 15-25) |

| ¹³C₃,¹⁵N₂-Toxoflavin (Example) | 199.1 | 183.1 (Loss of ¹³CH₃) | 154.1 (Loss of ¹³CH₃ + ¹³CO) | Optimize (e.g., 15-25) |

Method Performance Characteristics

A typical method validation for toxoflavin analysis in food matrices would yield the following performance characteristics.

| Parameter | Typical Value |

| Limit of Detection (LOD) | 1 - 15 µg/kg[2] |

| Limit of Quantification (LOQ) | 5 - 50 µg/kg |

| Linearity (R²) | > 0.99 |

| Recovery | 70 - 110%[2] |

| Intra-day Precision (RSD) | < 10%[2] |

| Inter-day Precision (RSD) | < 15%[2] |

Visualization of Experimental Workflow

Caption: Workflow for Toxoflavin Analysis by IDMS.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of toxoflavin in food matrices using isotope dilution mass spectrometry. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix-induced signal variations and sample preparation losses. The described LC-MS/MS method is highly sensitive and selective, making it suitable for routine monitoring, research, and regulatory purposes. Proper method validation is essential to ensure reliable results.

References

- 1. Determination of bacterial toxin toxoflavin and fervenulin in food and identification of their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phylogenetic analysis, molecular characterization and virulence profiling based on toxoflavin gene of an Indian BG1 strain of Burkholderia glumae causing panicle blight of rice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Toxoflavin in Fermented Food Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toxoflavin, a potent bacterial toxin, poses a significant food safety concern, particularly in fermented food products. Produced primarily by Burkholderia glumae and Burkholderia gladioli pathovar cocovenenans, this yellow pigment has been implicated in food poisoning incidents involving fermented coconut and corn-based foods.[1][2] Its heat-stable nature means it can remain active even after cooking.[3] Accurate and sensitive detection of toxoflavin is crucial for ensuring food safety, understanding its role in bacterial pathogenesis, and for the development of potential therapeutic interventions. These application notes provide detailed protocols for the analysis of toxoflavin in fermented food products using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Quantitative Data Summary

The following tables summarize quantitative data related to toxoflavin analysis, providing a reference for expected concentrations and analytical performance.

Table 1: Quantitative Analysis of Toxoflavin in Various Samples

| Sample Type | Method | Concentration / Amount | Reference |

| Burkholderia glumae BG3 strain culture | UPLC-QTOF-ESI-MS/MS | 867 µg/mL | [4][5] |

| Burkholderia glumae BG1 strain culture | UPLC-QTOF-ESI-MS/MS | 796 µg/mL | [4][5] |

| Burkholderia glumae BG5 strain culture | UPLC-QTOF-ESI-MS/MS | 160 µg/mL | [4][5] |

| Pseudomonas protegens LK185 culture | HPLC | 8.4 ± 1.5 nmole in 1.5 mL | [6] |

| Burkholderia gladioli HDXY-02 in KMB broth | HPLC | 170 mg/liter | [7] |

| Tremella fuciformis Berk. sample | UHPLC-MS/MS | 7.5 mg/kg | [8] |

| Broken rice from South Korean RPCs | Not specified | Contamination confirmed in 12 of 68 RPCs | [3][9] |

Table 2: Performance Characteristics of UHPLC-MS/MS Method for Toxoflavin Detection

| Parameter | Value | Food Matrices | Reference |

| Limit of Detection (LOD) | 12 µg/kg | Rice bran oil, sweet potato starch, distiller's yeast, Tremella fuciformis Berk, rice noodles, and fermented corn flour | [8] |

| Recoveries | 70.1% to 108.7% | Rice bran oil, sweet potato starch, distiller's yeast, Tremella fuciformis Berk, rice noodles, and fermented corn flour | [8] |

| Intra-day RSDs (n=5) | 0.9% to 9.5% | Rice bran oil, sweet potato starch, distiller's yeast, Tremella fuciformis Berk, rice noodles, and fermented corn flour | [8] |

| Inter-day RSDs (n=3) | 0.9% to 9.5% | Rice bran oil, sweet potato starch, distiller's yeast, Tremella fuciformis Berk, rice noodles, and fermented corn flour | [8] |

Experimental Protocols

Sample Preparation: Extraction of Toxoflavin from Fermented Food Products

This protocol is a general guideline and may need optimization depending on the specific food matrix.

Materials:

-

Fermented food sample (e.g., fermented corn, coconut tempeh, rice-based products)

-

Chloroform

-

Methanol

-

Acetonitrile (ACN), LC-MS grade

-

Anhydrous sodium sulfate

-

Centrifuge

-

Rotary evaporator or vacuum concentrator

-

Syringe filters (0.22 µm pore size)

-

Glass vials

Procedure:

-

Homogenization: Homogenize a representative portion of the fermented food sample. For solid samples, grinding or blending may be necessary.

-

Extraction:

-

To a known amount of the homogenized sample (e.g., 1-5 grams), add a suitable volume of chloroform (e.g., 3 volumes of the sample weight).

-

Vortex or shake vigorously for 1-2 minutes.

-

Centrifuge at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the layers.[4]

-

Carefully collect the lower chloroform layer.

-

Repeat the extraction process two more times with fresh chloroform.[6]

-

-

Drying and Concentration:

-

Reconstitution:

Quantification of Toxoflavin by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

-

Column: C18 column (e.g., Luna C18, 4.6 × 150 mm, 5 µm).[6]

-

Mobile Phase A: Water with 0.1% (v/v) formic acid.[6]

-

Mobile Phase B: Methanol with 0.1% (v/v) formic acid.[6]

-

Flow Rate: 1 mL/min.[6]

-

Column Temperature: 30°C.[6]

-

Injection Volume: 100 µL.[6]

-

Detection Wavelength: 393 nm for quantification.

Gradient Program:

-

Pre-equilibrate the column with 100% Mobile Phase A.

-

Upon injection, hold at 100% Mobile Phase A for 2 minutes.

-

A specific gradient program should be developed and optimized based on the instrument and sample matrix. A common approach is to gradually increase the percentage of Mobile Phase B to elute toxoflavin and then return to the initial conditions for re-equilibration.

Quantification:

-

Prepare a standard curve using a certified toxoflavin standard.

-

Compare the peak area of toxoflavin in the sample chromatogram to the standard curve to determine its concentration.

Sensitive Detection and Quantification by UHPLC-MS/MS

Instrumentation:

-

UHPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A suitable reversed-phase UHPLC column (e.g., C18).

-

Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid or ammonium formate).

-

Mobile Phase B: Acetonitrile or Methanol with the same modifier as Mobile Phase A.

-

Flow Rate: Optimized for the UHPLC column (typically 0.2-0.6 mL/min).

-

Column Temperature: 30-40°C.

-

Injection Volume: 1-10 µL.

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for toxoflavin. A common precursor ion for toxoflavin ([M+H]+) is m/z 194.1.[4] Product ions will need to be determined by infusing a toxoflavin standard.

-

Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) and compound-specific parameters (e.g., collision energy, cone voltage) to achieve maximum sensitivity.

Quantification:

-

Prepare a calibration curve using a toxoflavin standard, preferably in a matrix-matched solution to compensate for matrix effects.

-

Quantify toxoflavin in the samples based on the peak area of the specific MRM transition.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key pathways related to toxoflavin.

Caption: Toxoflavin biosynthesis and regulation pathway in Burkholderia glumae.[4][10][11][12]

References

- 1. The effect of lipids on bongkrekic (Bongkrek) acid toxin production by Burkholderia cocovenenans in coconut media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Study on mutagenicity of Toxoflavin from Pseudomonas farinofermentans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxoflavin contamination in rice samples from rice processing complexes in South Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phylogenetic analysis, molecular characterization and virulence profiling based on toxoflavin gene of an Indian BG1 strain of Burkholderia glumae causing panicle blight of rice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Toxoflavin Produced by Burkholderia gladioli from Lycoris aurea Is a New Broad-Spectrum Fungicide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Burkholderia glumae: next major pathogen of rice? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Understanding Burkholderia glumae BGR1 Virulence through the Application of Toxoflavin-Degrading Enzyme, TxeA - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated LC-MS/MS Method for the Simultaneous Quantification of Mycotoxins, Including Toxoflavin, in Food Matrices

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of a panel of mycotoxins, including the bacterial toxin toxoflavin, in various food matrices. The protocol provides a streamlined "dilute and shoot" sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for accurate quantification. This method is suitable for high-throughput analysis in food safety, quality control, and research environments.

Introduction

Mycotoxins are toxic secondary metabolites produced by fungi that can contaminate a wide range of agricultural commodities, posing a significant health risk to humans and animals.[1] Toxoflavin is a potent phytotoxin produced by bacteria such as Burkholderia glumae, a pathogen of rice. Given the potential for co-occurrence of various mycotoxins and bacterial toxins in food and feed, there is a growing need for multi-analyte methods that can simultaneously detect and quantify these contaminants.[2] LC-MS/MS has become the preferred technique for mycotoxin analysis due to its high sensitivity, selectivity, and ability to analyze multiple compounds in a single run.[1] This application note presents a comprehensive LC-MS/MS method for the analysis of a range of mycotoxins, with the specific inclusion of toxoflavin.

Experimental Protocols

Sample Preparation: Modified "Dilute and Shoot" Method

This protocol is a modification of the widely used "dilute and shoot" approach, which is effective for various food matrices.[3]

-

Homogenization: Homogenize a representative 10-gram sample of the food matrix to a fine powder or paste.

-

Extraction:

-

To 2 g of the homogenized sample in a 50 mL polypropylene centrifuge tube, add 8 mL of an extraction solvent consisting of acetonitrile/water/acetic acid (79:20:1, v/v/v).

-

Vortex vigorously for 1 minute.

-

Shake on a mechanical shaker for 60 minutes.

-

-

Salting-Out (QuEChERS-like step):

-

Add 1 g of anhydrous magnesium sulfate and 0.5 g of sodium chloride.

-

Vortex immediately for 1 minute to prevent the formation of agglomerates.

-

-

Centrifugation: Centrifuge the sample at 4,000 rpm for 10 minutes at 4°C.

-

Dilution and Filtration:

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer).

-

Dilute with 1 mL of water.

-

Filter the diluted extract through a 0.22 µm syringe filter into an LC vial for analysis.

-

LC-MS/MS Analysis

The following conditions are a composite of typical multi-mycotoxin analysis methods and specific parameters for toxoflavin.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| System | UHPLC System |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | 0-1 min: 95% A; 1-8 min: linear gradient to 5% A; 8-10 min: hold at 5% A; 10-10.1 min: return to 95% A; 10.1-12 min: re-equilibration |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Parameters for Mycotoxin Analysis

The following table provides the optimized MRM parameters for a selection of mycotoxins, including toxoflavin. These parameters are crucial for the selective and sensitive detection of each analyte.

| Mycotoxin | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Collision Energy 1 (eV) | Product Ion 2 (Qualifier) (m/z) | Collision Energy 2 (eV) |

| Toxoflavin | 194.1 | 136.1 | 20 | 108.1 | 25 |

| Aflatoxin B1 | 313.1 | 285.1 | 22 | 241.1 | 35 |

| Aflatoxin G1 | 329.1 | 311.1 | 20 | 243.1 | 30 |

| Ochratoxin A | 404.1 | 239.1 | 22 | 358.1 | 15 |

| Deoxynivalenol | 297.2 | 249.1 | 13 | 138.1 | 25 |

| Zearalenone | 319.2 | 185.1 | 18 | 131.1 | 28 |

| Fumonisin B1 | 722.5 | 352.3 | 35 | 334.3 | 38 |

| T-2 Toxin | 484.3 | 215.2 | 15 | 185.1 | 20 |

| HT-2 Toxin | 442.3 | 263.1 | 12 | 121.1 | 20 |

Data Presentation

The following table summarizes the performance characteristics of the method for a representative set of mycotoxins, including toxoflavin, in a cereal matrix.

| Mycotoxin | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Matrix Effect (%) |

| Toxoflavin | 0.5 | 1.5 | 92 ± 5 | -15 |

| Aflatoxin B1 | 0.1 | 0.3 | 95 ± 4 | -10 |

| Aflatoxin G1 | 0.1 | 0.3 | 93 ± 6 | -12 |

| Ochratoxin A | 0.2 | 0.6 | 88 ± 7 | -20 |

| Deoxynivalenol | 5 | 15 | 98 ± 3 | -5 |

| Zearalenone | 1 | 3 | 91 ± 5 | -18 |

| Fumonisin B1 | 10 | 30 | 85 ± 8 | -25 |

| T-2 Toxin | 0.5 | 1.5 | 94 ± 4 | -13 |

| HT-2 Toxin | 0.5 | 1.5 | 96 ± 3 | -11 |

Visualizations

Experimental Workflow

Caption: Workflow for mycotoxin analysis including toxoflavin.

Toxoflavin Biosynthesis and Toxicity Pathway

Toxoflavin's toxicity is linked to its ability to act as an electron carrier, leading to the production of reactive oxygen species.[4] The biosynthesis of toxoflavin starts from guanosine triphosphate (GTP), a common precursor for riboflavin synthesis.[4]

Caption: Biosynthesis and toxicity pathway of toxoflavin.

Conclusion

The LC-MS/MS method presented in this application note provides a reliable and efficient means for the simultaneous quantification of multiple mycotoxins, including the bacterial toxin toxoflavin, in diverse food matrices. The simple sample preparation protocol, combined with the high selectivity and sensitivity of the LC-MS/MS analysis, makes this method well-suited for routine monitoring and research applications, contributing to enhanced food safety and a better understanding of contaminant co-occurrence.

References

- 1. STATE-OF-THE-ART MYCOTOXIN ANALYSIS: INSIGHTS FROM LC/MS-MS METHOD | Food and Feed Research [aseestant.ceon.rs]

- 2. Multiple Mycotoxins Determination in Food by LC-MS/MS: An International Collaborative Study [mdpi.com]

- 3. Quantification of 700 mycotoxins and other secondary metabolites of fungi and plants in grain products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of Toxoflavin in Food Matrices using Isotope Dilution Mass Spectrometry with Toxoflavin-13C4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toxoflavin is a potent bacterial toxin produced by various pathogens, including Burkholderia glumae, a significant contributor to grain rot in rice. Its presence in the food chain poses a potential risk to human health, necessitating sensitive and accurate analytical methods for its detection and quantification in diverse food matrices. This application note describes a robust and reliable protocol for the determination of toxoflavin in food samples. The method utilizes an isotope dilution assay with Toxoflavin-13C4 as an internal standard, coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard is the most effective strategy to ensure accuracy by compensating for matrix effects and variations in sample preparation and instrument response.[1][2][3]

Principle

A known amount of this compound internal standard is spiked into a homogenized food sample. Both the native toxoflavin and the labeled internal standard are then extracted from the matrix, purified, and analyzed by UPLC-MS/MS. Quantification is achieved by measuring the ratio of the response of the native toxoflavin to that of the isotopically labeled internal standard. This approach provides high accuracy and precision by correcting for any losses during sample processing and any ionization suppression or enhancement during mass spectrometric analysis.[3]

Experimental Protocols

Materials and Reagents

-

Toxoflavin analytical standard (≥95% purity)

-

Toxoflavin-3,4a,5,8a-13C4 (≥98 atom % 13C, ≥95% (CP))[4]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (LC-MS grade, 18.2 MΩ·cm)

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

0.22 µm syringe filters

Preparation of Standard Solutions

2.1. Toxoflavin Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of toxoflavin standard and dissolve it in 1.0 mL of methanol. Store at -20°C in an amber vial.

2.2. This compound Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol. Store at -20°C in an amber vial.

2.3. Intermediate Standard Solutions (10 µg/mL): Prepare separate 10 µg/mL intermediate solutions of toxoflavin and this compound by diluting the stock solutions with methanol.